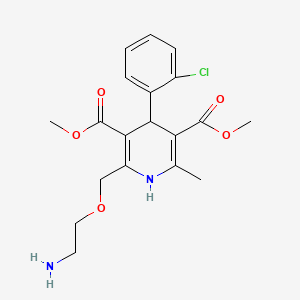

Amlodipine Dimethyl Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O5/c1-11-15(18(23)25-2)16(12-6-4-5-7-13(12)20)17(19(24)26-3)14(22-11)10-27-9-8-21/h4-7,16,22H,8-10,21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSAEMGNQXMCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)COCCN)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301111409 | |

| Record name | 3,5-Dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301111409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140171-66-0 | |

| Record name | 3,5-Dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140171-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine besilate impurity F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140171660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301111409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 2-((2-AMINOETHOXY)METHYL)-4-(2-CHLOROPHENYL)-6-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TQ5PD1804 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Contextualizing Amlodipine and its Dimethyl Ester Analogue

An In-depth Technical Guide to the Synthesis of Amlodipine Dimethyl Ester

Amlodipine is a third-generation dihydropyridine (DHP) calcium channel blocker, widely prescribed for the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy stems from its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure.[3] The Amlodipine molecule, chemically named 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, features two different ester groups at the C3 and C5 positions of the dihydropyridine ring.[4]

This guide focuses on the synthesis of This compound , a close structural analogue and potential impurity of Amlodipine, where both the C3 and C5 positions are occupied by methyl esters.[5] Understanding the synthesis of such analogues is crucial for researchers in drug development for several reasons: it aids in the synthesis of reference standards for impurity profiling, facilitates the exploration of structure-activity relationships (SAR), and provides a robust framework for developing novel DHP-based therapeutic agents.

The core synthetic strategy for constructing the dihydropyridine ring of Amlodipine and its analogues is the venerable Hantzsch Pyridine Synthesis .[6] This multicomponent reaction, first reported by Arthur Hantzsch in 1881, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[2][6] Industrial syntheses have been refined to accommodate the complex substituents of Amlodipine, primarily by using advanced intermediates and protecting group strategies to ensure high yield and purity.[4][7] This guide will elucidate an adapted Hantzsch pathway tailored for the specific synthesis of this compound.

Core Synthesis Strategy: The Adapted Hantzsch Reaction

The synthesis of this compound is achieved through a multi-step process culminating in a Hantzsch-type cyclocondensation. The primary distinction from the standard Amlodipine synthesis lies in the selection of the β-ketoester precursors to ensure the formation of a dimethyl dicarboxylate final product. A common and efficient industrial route for Amlodipine involves using a phthalimido-protected amino group to prevent side reactions.[4][7] We will adapt this field-proven strategy.

The overall transformation can be visualized as a three-component condensation between 2-chlorobenzaldehyde, methyl 3-aminocrotonate, and a specialized β-ketoester, methyl 4-(2-phthalimidoethoxy)acetoacetate. This is followed by a final deprotection step to reveal the primary amine of the side chain.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals the key building blocks. The final deprotection step (e.g., hydrazinolysis of a phthalimide) points to a protected precursor, "Phthalimido-Amlodipine Dimethyl Ester." The core 1,4-dihydropyridine ring is disconnected via the Hantzsch reaction logic into three components:

-

2-Chlorobenzaldehyde

-

Methyl 3-aminocrotonate (the enamine derived from methyl acetoacetate and ammonia)

-

Methyl 4-(2-phthalimidoethoxy)acetoacetate (the second β-ketoester, carrying the protected side chain)

Visualizing the Synthetic Pathway

The forward synthesis pathway is illustrated below, proceeding from the assembly of key intermediates to the final product.

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Pathway and Experimental Protocols

This section provides a step-by-step guide to the synthesis, explaining the causality behind the chosen reactions and conditions.

Step 1: Preparation of Key Intermediates

The success of the Hantzsch synthesis relies on the quality and availability of its precursors. While 2-chlorobenzaldehyde is commercially available, the two β-ketoester-derived components must often be synthesized.

A. Synthesis of Methyl 3-aminocrotonate

This enamine is a cornerstone of the Hantzsch reaction, providing two carbons and the nitrogen atom for the final ring. It is readily prepared from methyl acetoacetate and ammonia.

-

Mechanism: The reaction proceeds via nucleophilic attack of ammonia on the ketone carbonyl of methyl acetoacetate, followed by dehydration to form the enamine. The equilibrium is driven towards the product by removing water.

B. Synthesis of Methyl 4-(2-phthalimidoethoxy)acetoacetate

This intermediate introduces the critical C2 side chain in a protected form. Its synthesis is analogous to the well-documented preparation of its ethyl ester counterpart.[8][9]

-

Causality: The phthalimido group is an excellent choice for protecting the primary amine. It is highly stable under the conditions of the Hantzsch reaction, preventing unwanted side reactions, but can be cleaved cleanly in the final step without affecting the sensitive dihydropyridine ring.[7]

Step 2: Hantzsch Cyclocondensation to form Phthalimido-Amlodipine Dimethyl Ester

This is the key ring-forming step where the three components are condensed to build the dihydropyridine scaffold.

-

Mechanism: The reaction is believed to proceed through a series of condensations and additions. First, a Knoevenagel condensation occurs between 2-chlorobenzaldehyde and one of the β-ketoesters (e.g., methyl 4-(2-phthalimidoethoxy)acetoacetate). Separately, the other β-ketoester (methyl acetoacetate) forms an enamine (methyl 3-aminocrotonate). A Michael addition then occurs between the Knoevenagel product and the enamine, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring.[6]

Visualizing the Hantzsch Reaction Mechanism

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Protocol 1: Synthesis of Phthalimido-Amlodipine Dimethyl Ester

-

Reaction Setup: To a solution of methyl 4-(2-phthalimidoethoxy)acetoacetate (1 equivalent) in a suitable solvent such as isopropanol or ethanol, add 2-chlorobenzaldehyde (1 equivalent) and methyl 3-aminocrotonate (1 equivalent).[9][10]

-

Reaction Execution: Heat the mixture to reflux (approx. 80-85°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then further to 0-5°C to induce crystallization of the product.[10]

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate) to achieve high purity.[7]

| Parameter | Value | Source |

| Solvent | Isopropanol / Ethanol | [9] |

| Reactant Ratio | 1 : 1 : 1 | [9] |

| Temperature | Reflux (80-85 °C) | [10] |

| Reaction Time | 12 - 24 hours | [10] |

| Expected Yield | 65 - 75% | [10] |

Step 3: Deprotection to Yield this compound

The final step is the removal of the phthalimido protecting group to liberate the primary amine on the C2 side chain. This is typically accomplished using hydrazine hydrate (the Ing-Manske procedure) or, in more recent industrial processes, aqueous methylamine.[7][9]

-

Causality: Hydrazine hydrate is highly effective, forming a stable phthalhydrazide byproduct that precipitates from the reaction mixture, driving the reaction to completion. The use of methylamine is often preferred on an industrial scale as it avoids the handling of hydrazine and can offer a cleaner reaction profile.[7]

Protocol 2: Synthesis of this compound

-

Reaction Setup: Suspend the Phthalimido-Amlodipine Dimethyl Ester (1 equivalent) in ethanol.

-

Reaction Execution: Add hydrazine hydrate (approx. 2-3 equivalents) to the suspension and heat the mixture to reflux for 2-4 hours.[9] A precipitate of phthalhydrazide will form.

-

Work-up and Isolation: Cool the reaction mixture and filter to remove the phthalhydrazide byproduct.

-

Purification: Evaporate the filtrate to dryness. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography if necessary.

| Parameter | Value | Source |

| Reagent | Hydrazine Hydrate | [9] |

| Solvent | Ethanol | [9] |

| Temperature | Reflux | [9] |

| Reaction Time | 2 - 4 hours | [9] |

| Expected Yield | > 85% | [9] |

Conclusion and Future Outlook

This guide outlines a robust and logical pathway for the synthesis of this compound, leveraging the well-established and highly efficient Hantzsch dihydropyridine synthesis. By adapting protocols used in the industrial production of Amlodipine, this methodology provides a reliable framework for researchers. The key strategic elements—utilizing a stable phthalimido protecting group and executing a three-component condensation—ensure a controlled and high-yielding process. This technical guide serves as a foundational resource for professionals engaged in pharmaceutical research, enabling the synthesis of critical reference standards and facilitating further exploration into the vast chemical space of dihydropyridine-based therapeutics.

References

- 1. ajprd.com [ajprd.com]

- 2. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]

- 3. AMLODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. US20070260065A1 - Process for preparing amlodipine - Google Patents [patents.google.com]

- 8. US6603006B2 - Intermediate for the synthesis of amlodipine, a process for the preparation thereof and corresponding use - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924 [data.epo.org]

An In-depth Technical Guide on the Formation Mechanism of Amlodipine Dimethyl Ester

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its synthesis, while well-established, presents challenges in controlling process-related impurities that can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the formation mechanism of a critical impurity, Amlodipine Dimethyl Ester (3,5-dimethyl ester analog of Amlodipine). We will explore the core synthetic pathways, elucidate the primary and secondary mechanisms of impurity formation, detail analytical methodologies for detection, and propose robust control strategies, offering a comprehensive resource for professionals in drug development and quality control.

Introduction: Amlodipine and the Significance of Ester Impurities

Amlodipine is chemically designated as 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.[1] It is an unsymmetrical diester, a structural feature crucial to its pharmacokinetic profile. The presence of impurities, particularly those structurally similar to the API, is a major concern in pharmaceutical manufacturing.

This compound, chemically 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3,5-dimethyl Ester, is a process-related impurity.[2] Its structure differs from Amlodipine only by the substitution of a methyl group for the ethyl group at the C3 position of the dihydropyridine ring. The presence of such impurities must be strictly controlled within limits set by regulatory bodies like the ICH to ensure product quality and patient safety. Understanding the genesis of this impurity is paramount for developing effective control strategies.

Core Synthesis of Amlodipine via Hantzsch Reaction

The most prevalent method for constructing the dihydropyridine core of Amlodipine is the Hantzsch pyridine synthesis.[3][4] This multicomponent reaction is highly versatile but requires careful control to achieve the desired unsymmetrical product and minimize side reactions. The synthesis involves the condensation of three key components:

-

An Aldehyde: 2-chlorobenzaldehyde.

-

A β-Ketoester (as an enamine): Typically methyl 3-aminocrotonate, which forms the C5-methoxycarbonyl and C6-methyl portion of the ring.

-

A Second β-Ketoester (as an enamine): An enamine derived from ethyl 4-(2-(phthalimido)ethoxy)acetoacetate. This component provides the critical C3-ethoxycarbonyl group and the C2 side chain.[4]

These components condense, often under reflux in a solvent like ethanol or isopropanol, to form the protected precursor, 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-(2-phthalimidoethoxy)methyl-1,4-dihydropyridine.[4] The final step involves the deprotection of the phthalimido group (e.g., using aqueous methylamine or hydrazine) to yield the primary amine of Amlodipine.[5]

Unraveling the Mechanism of this compound Formation

The formation of this compound is primarily a process-related issue, originating from the starting materials or, less commonly, from side reactions during synthesis.

Primary Mechanism: Contamination of Starting Materials

The most direct and significant pathway to the formation of this compound is the presence of methyl 4-(2-(phthalimido)ethoxy)acetoacetate as an impurity within the intended ethyl 4-(2-(phthalimido)ethoxy)acetoacetate starting material.

If this methyl-ester analog is present, it will compete with the ethyl-ester in the Hantzsch condensation. The reaction proceeds identically to the main synthesis, but the resulting dihydropyridine ring will possess a methoxycarbonyl group at the C3 position instead of the intended ethoxycarbonyl group.

Causality: This is a classic example of an impurity being carried through the synthetic sequence. The root cause lies in the synthesis of the β-ketoester side-chain precursor. If methanol is used as a solvent or reactant in the preparation of this starting material, the corresponding methyl ester can be formed. Therefore, stringent control over the synthesis and purification of this key raw material is the most critical factor in preventing the formation of the dimethyl ester impurity.

Secondary Mechanism: Transesterification

A secondary, though less probable, pathway is the transesterification of the C3-ethyl ester of either the final Amlodipine molecule or its protected precursor. This reaction involves the substitution of the ethyl group (-CH₂CH₃) with a methyl group (-CH₃) from a methanol source.

This reaction requires:

-

A Methanol Source: Typically the reaction solvent.

-

A Catalyst: Can be either acidic or basic conditions.

-

Energy: Often requires elevated temperatures to proceed at a significant rate.

Causality: While the Hantzsch reaction is often performed in ethanol or isopropanol, the use of methanol as a solvent or in a co-solvent system during synthesis, work-up, or recrystallization stages could facilitate this side reaction. The presence of acidic or basic residues can catalyze the nucleophilic attack of methanol on the ester's carbonyl carbon, leading to the displacement of ethanol and the formation of the methyl ester. The likelihood of this reaction is generally low under optimized and controlled manufacturing conditions but remains a theoretical possibility that process chemists must consider, especially during troubleshooting or process optimization.

Analytical Detection and Characterization

Robust analytical methods are essential for identifying and quantifying the this compound impurity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique.[6][7]

Data Presentation: Typical HPLC Method Parameters

The following table summarizes a typical set of starting parameters for an HPLC method designed to separate Amlodipine from its related substances, including the dimethyl ester. Method optimization is crucial for achieving adequate resolution between all potential impurities.

| Parameter | Typical Value | Rationale |

| Column | C18 (e.g., 150 mm x 4.6 mm, 3 µm)[8] | Provides excellent hydrophobic retention and separation for dihydropyridine compounds. |

| Mobile Phase A | Phosphate Buffer (e.g., 10-20 mM, pH 2.8-3.0)[6][7] | Buffered aqueous phase to control ionization and ensure reproducible retention times. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds from the column. |

| Elution Mode | Gradient | A gradient is typically required to resolve early-eluting polar impurities and late-eluting non-polar impurities from the main Amlodipine peak within a reasonable run time.[8] |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for a 4.6 mm ID column to ensure efficient separation. |

| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but must be controlled to prevent on-column degradation. |

| Detector | UV/PDA at ~237 nm or 340 nm[6][8] | Dihydropyridine ring system has strong UV absorbance, allowing for sensitive detection. |

| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC. |

Experimental Protocol: Impurity Profiling by RP-HPLC

This protocol outlines the fundamental steps for analyzing a sample of Amlodipine API for the presence of the dimethyl ester impurity.

1. Preparation of Solutions:

-

Diluent: Prepare a mixture of mobile phase A and mobile phase B (e.g., 70:30 v/v) to ensure sample solubility and compatibility with the initial HPLC conditions.[7]

-

Reference Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in the diluent to a known concentration (e.g., 0.15% of the test concentration).

-

Test Solution: Accurately weigh and dissolve the Amlodipine API sample in the diluent to a specified concentration (e.g., 1.0 mg/mL).

-

System Suitability Solution (Spiked Sample): Prepare a solution of the Amlodipine API and spike it with known amounts of this compound and other relevant impurities to verify the system's resolution and sensitivity.

2. Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Perform a blank injection (diluent) to ensure no system contamination.

-

Inject the system suitability solution multiple times (e.g., n=6) and verify that the resolution between Amlodipine and the dimethyl ester peak, as well as other critical pairs, meets the predefined criteria (e.g., Resolution > 2.0).

-

Inject the reference standard solution to determine its retention time and peak area.

-

Inject the test solution.

3. Data Analysis:

-

Identify the peak in the test solution chromatogram that corresponds to the retention time of the this compound reference standard.

-

Calculate the amount of the impurity in the test sample, typically as a percentage relative to the main Amlodipine peak, using the principle of external standards or area normalization, correcting for relative response factors if necessary.

Control and Prevention Strategies

A proactive approach based on Quality by Design (QbD) principles is the most effective way to control the formation of this compound.

-

Stringent Raw Material Control: This is the most critical control point. Implement rigorous specifications and analytical testing for the ethyl 4-(2-(phthalimido)ethoxy)acetoacetate starting material. The test method must be capable of detecting and quantifying the corresponding methyl ester analog at very low levels.

-

Solvent Selection: Avoid the use of methanol in any step following the introduction of the C3-ethyl ester, including reaction, work-up, and recrystallization. If its use is unavoidable, the process must be rigorously validated to demonstrate the absence of transesterification.

-

Process Parameter Optimization: Control reaction temperature, time, and pH to minimize all potential side reactions. For instance, avoiding excessively high temperatures or prolonged exposure to strong acidic/basic conditions can mitigate the risk of transesterification.

-

In-Process Controls (IPCs): Monitor the reaction progress and impurity profile at critical stages to ensure the process remains within its validated state.

By understanding the mechanistic origins of this compound, scientists and drug development professionals can implement targeted, science-based control strategies to ensure the consistent production of high-quality Amlodipine, safeguarding its therapeutic benefits for patients worldwide.

References

- 1. Amlodipine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. pipitech.com [pipitech.com]

- 3. US20020132834A1 - Method for preparing amlodipine - Google Patents [patents.google.com]

- 4. INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924 [data.epo.org]

- 5. US20070260065A1 - Process for preparing amlodipine - Google Patents [patents.google.com]

- 6. ijpsdronline.com [ijpsdronline.com]

- 7. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]

- 8. researchgate.net [researchgate.net]

chemical properties of Amlodipine Dimethyl Ester

An In-Depth Technical Guide to the Chemical Properties of Amlodipine Dimethyl Ester

Introduction

Amlodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1][2][3] Its chemical structure, 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate, features two different ester groups.[1][4] this compound (CAS: 140171-66-0) is a critical related substance in which the ethyl ester at the 3-position is replaced by a methyl ester.[5][6] Officially designated as Amlodipine EP Impurity F, this compound is of significant interest to pharmaceutical scientists for several reasons.[5][7] It serves as a crucial reference standard for monitoring the purity of Amlodipine drug substances and finished products, and its presence can indicate specific conditions or pathways in the synthetic or degradation process.

This technical guide provides a comprehensive overview of the . It is designed for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of this impurity for method development, validation, stability studies, and quality control.

Core Physicochemical Properties

A thorough understanding of the fundamental physico is the starting point for any scientific investigation, from developing analytical methods to designing stability studies.

Caption: Chemical Structure of this compound.

The core properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Chemical Name | dimethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | [5][7] |

| Synonyms | Amlodipine Impurity F, Amlodipine EP Impurity F | [5][7] |

| CAS Number | 140171-66-0 | [5][6][8] |

| Molecular Formula | C₁₉H₂₃ClN₂O₅ | [5][6][7] |

| Molecular Weight | 394.85 g/mol | [7][8] |

| Appearance | Pale Yellow to Yellow Solid | |

| Melting Point | 42-45°C | [8] |

| Boiling Point | 516.6 ± 50.0 °C (Predicted) | [5][8] |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [5][8] |

| pKa | 8.97 ± 0.10 (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [5] |

| Stability | Hygroscopic | [5][8] |

| Storage | Hygroscopic, Refrigerator, Under inert atmosphere | [5][8] |

Synthesis and Provenance

This compound is primarily encountered as a process-related impurity during the synthesis of Amlodipine. Its formation is typically a result of using methanol-based reagents or solvents, which can compete with ethanol-based reagents during the esterification steps of the synthesis. The classic Hantzsch dihydropyridine synthesis, a common method for Amlodipine, involves the condensation of an aldehyde (2-chlorobenzaldehyde), a beta-ketoester (e.g., methyl acetoacetate), and an enamine (e.g., methyl 3-aminocrotonate).[9] If methyl 3-aminocrotonate is used instead of ethyl 3-aminocrotonate in one of the key steps, the dimethyl ester can be formed.

Patent literature describes processes where controlling the level of a dimethyl ester impurity is a key aspect of producing a pure intermediate for Amlodipine synthesis.[10] This underscores the importance of having a well-characterized standard of this compound for in-process controls.

References

- 1. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carecard.com [carecard.com]

- 3. ijpsi.org [ijpsi.org]

- 4. Synthesis Of Drugs: Laboratory Synthesis Of Amlodipine [drugsynthesis.blogspot.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound CAS#: 140171-66-0 [m.chemicalbook.com]

- 9. US20020132834A1 - Method for preparing amlodipine - Google Patents [patents.google.com]

- 10. US20070260065A1 - Process for preparing amlodipine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of Amlodipine Dimethyl Ester

Foreword

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount. Amlodipine, a widely prescribed calcium channel blocker, is no exception. During its synthesis, or as a result of degradation, various impurities can arise. Among these is Amlodipine Dimethyl Ester, a critical process-related impurity also identified as Amlodipine Impurity F in certain pharmacopeias. This molecule differs from the parent drug by the substitution of an ethyl ester with a methyl ester group. While structurally similar, this subtle change necessitates a robust and detailed analytical approach for its unambiguous identification and quantification.

This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques required to fully characterize this compound. Moving beyond mere data presentation, we will delve into the causality behind experimental choices, establish self-validating analytical workflows, and ground our discussion in authoritative scientific principles. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this important pharmaceutical impurity.

Molecular Identity and a Strategy for Characterization

This compound, chemically named Dimethyl (4RS)-2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, possesses the molecular formula C₁₉H₂₃ClN₂O₅ and a molecular weight of 394.85 g/mol .[1][2][3] Its structure is identical to Amlodipine, save for the ester group at the C5 position of the dihydropyridine ring.

Our analytical strategy is built on the synergistic application of multiple spectroscopic techniques. No single method provides a complete structural picture; instead, we integrate data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to build an unassailable structural proof.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4] For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and distinguishing it from the parent Amlodipine API.

Expertise & Causality: Experimental Design

The primary analytical challenge is to confirm the presence of two distinct methyl ester groups and the absence of an ethyl ester. A standard ¹H NMR experiment is sufficient to observe the proton signals, while a ¹³C NMR experiment, often a proton-decoupled one, is required to identify all unique carbon atoms.[5] A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex aromatic and aliphatic regions of the spectrum.[6] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents, chosen for their ability to dissolve the analyte and for their non-interfering spectral windows.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard or isolated impurity.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm for both ¹H and ¹³C).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (≥400 MHz).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is appropriate.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS.

Predicted Data Interpretation

Due to the scarcity of published spectra for this specific impurity, the following data is a prediction based on the known spectrum of Amlodipine[7] and established principles of NMR spectroscopy.[8] The key distinction lies in the ester functionalities.

Table 1: Predicted ¹H NMR Data for this compound vs. Amlodipine (in CDCl₃)

| Assignment | This compound (Predicted) | Amlodipine (Reference) | Rationale for Difference |

| -CH₃ (C6) | ~2.35 ppm (s, 3H) | ~2.35 ppm (s, 3H) | Environment is identical. |

| -OCH₃ (C3 Ester) | ~3.65 ppm (s, 3H) | ~3.65 ppm (s, 3H) | Environment is identical. |

| -OCH₃ (C5 Ester) | ~3.67 ppm (s, 3H) | N/A | Key differentiating signal. |

| -OCH₂CH₃ (C5 Ester) | N/A | ~4.05 ppm (q, 2H) | Absent in dimethyl ester. |

| -OCH₂CH₃ (C5 Ester) | N/A | ~1.20 ppm (t, 3H) | Absent in dimethyl ester. |

| -CH (C4) | ~5.35 ppm (s, 1H) | ~5.35 ppm (s, 1H) | Environment is identical. |

| Ar-H | ~7.10-7.40 ppm (m, 4H) | ~7.10-7.40 ppm (m, 4H) | Aromatic ring is identical. |

| -NH (Dihydropyridine) | ~5.70 ppm (br s, 1H) | ~5.70 ppm (br s, 1H) | Environment is identical. |

| Side Chain Protons | ~2.8-4.7 ppm (m) | ~2.8-4.7 ppm (m) | Side chain is identical. |

Table 2: Predicted Key ¹³C NMR Data for this compound vs. Amlodipine (in CDCl₃)

| Assignment | This compound (Predicted) | Amlodipine (Reference) | Rationale for Difference |

| Ester C=O | ~167.5, ~167.8 ppm | ~167.5, ~167.2 ppm | Minor shift expected. |

| -OCH₃ (C3 Ester) | ~51.2 ppm | ~51.2 ppm | Environment is identical. |

| -OCH₃ (C5 Ester) | ~51.4 ppm | N/A | Key differentiating signal. |

| -OCH₂CH₃ (C5 Ester) | N/A | ~59.5 ppm | Absent in dimethyl ester. |

| -OCH₂CH₃ (C5 Ester) | N/A | ~14.3 ppm | Absent in dimethyl ester. |

| Dihydropyridine Ring | ~39, 103, 105, 145, 147 ppm | ~39, 103, 105, 145, 147 ppm | Ring structure is identical. |

The definitive proof of identity from NMR comes from observing two sharp singlets in the ¹H spectrum around 3.6-3.7 ppm, each integrating to 3 protons, and the corresponding absence of the characteristic quartet and triplet signals of an ethyl group.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[9] For this compound, it serves two primary purposes: confirming the molecular weight and providing a fragmentation pattern that acts as a structural fingerprint, further distinguishing it from Amlodipine.

Expertise & Causality: Method Selection

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity and the presence of a basic primary amine, which readily accepts a proton to form a positive ion ([M+H]⁺).[10] A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is ideal for accurately determining the molecular formula of the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) is crucial for controlled fragmentation to elucidate the structure.[11][12]

Caption: A typical workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system to introduce the sample. This is essential when analyzing complex mixtures. A C18 column with a gradient elution of mobile phases like ammonium acetate buffer and acetonitrile is effective.[13]

-

Mass Spectrometer Conditions (Positive ESI Mode):

-

Ion Source: ESI+

-

Capillary Voltage: 3.5-4.5 kV

-

Source Temperature: 120-150 °C

-

Nebulizer Gas (N₂): Set according to manufacturer's recommendation.

-

-

Full Scan (MS1) Acquisition: Acquire a full scan spectrum to find the protonated molecular ion ([M+H]⁺). For this compound, this is expected at m/z 395.1.

-

Tandem MS (MS/MS) Acquisition: Select the precursor ion (m/z 395.1) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). Scan for the resulting product ions.

Predicted Data Interpretation

The mass spectrum provides direct evidence of the molecular weight. The key difference in fragmentation compared to Amlodipine will arise from the loss of the ester groups.

Table 3: Predicted Mass Spectrometry Data for this compound vs. Amlodipine

| Ion/Fragment | This compound (Predicted m/z) | Amlodipine (Reference m/z) | Rationale for Difference |

| [M+H]⁺ | 395.1374 | 409.1530 | Molecular weight difference of 14 Da (CH₂). |

| Loss of Ester Group | Loss of ·OCH₃ (31 Da) or CH₃OH (32 Da) | Loss of ·OCH₂CH₃ (45 Da) or CH₃CH₂OH (46 Da) | Key differentiating fragmentation. |

| Dihydropyridine Ring Fragments | Common fragments expected | Common fragments expected | The core ring structure is identical. |

The observation of a molecular ion at m/z 395.1 confirms the elemental composition, and the fragmentation pattern, particularly the neutral loss corresponding to methanol rather than ethanol, provides orthogonal confirmation of the structure deduced from NMR.

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy

While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer rapid and valuable confirmatory information about the functional groups and electronic system of the molecule, respectively.

Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14][15]

-

Experimental Protocol: The Attenuated Total Reflectance (ATR) technique is modern, rapid, and requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond), and the spectrum is recorded.

-

Predicted Data Interpretation: The FTIR spectrum of this compound is expected to be nearly identical to that of Amlodipine, as they share the same functional groups.[16][17][18]

Table 4: Key Predicted FTIR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Primary Amine (-NH₂) & Dihydropyridine (-NH) |

| 2850 - 3000 | C-H Stretch | Aliphatic (sp³) C-H |

| ~1675 | C=O Stretch | Ester Carbonyls |

| ~1615 | C=C Stretch | Dihydropyridine Ring |

| ~1270 | C-O Stretch | Ester C-O |

| ~750 | C-Cl Stretch | Aryl Halide |

The presence of strong carbonyl (C=O) and amine (N-H) stretches confirms the major structural motifs of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated electronic systems (chromophores).[19][20]

-

Experimental Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The absorbance is measured across the UV-Vis range (typically 200-400 nm) using a spectrophotometer.

-

Predicted Data Interpretation: The chromophore in this compound is the substituted 1,4-dihydropyridine ring. Since this system is identical to that in Amlodipine, their UV-Vis spectra are expected to be indistinguishable.[21][22] A characteristic maximum absorbance (λmax) is expected around 238 nm , with a secondary shoulder or peak near 360 nm , which is highly characteristic of the dihydropyridine scaffold.

Conclusion: A Self-Validating, Multi-Technique Approach

The comprehensive characterization of this compound is not achieved by a single measurement but by the logical synthesis of data from orthogonal spectroscopic techniques. NMR spectroscopy definitively establishes the atomic connectivity and confirms the presence of two methyl esters. Mass spectrometry validates the molecular weight and provides a corroborating fragmentation pattern. FTIR and UV-Vis spectroscopy offer rapid confirmation of the expected functional groups and conjugated system, respectively.

This integrated, multi-technique approach forms a self-validating system. Each piece of data reinforces the others, leading to an unambiguous structural assignment with the highest degree of scientific confidence. This rigorous characterization is essential for ensuring the purity, safety, and efficacy of Amlodipine drug products, meeting the stringent demands of regulatory bodies and protecting public health.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Dimethyl (4RS)-2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate [lgcstandards.com]

- 3. Dimethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | C19H23ClN2O5 | CID 11200267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 6. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. biomedres.us [biomedres.us]

- 15. Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method and Disintegration Analysis for Different Brands of Amlodipine Tablets Available in Malaysia [ideas.repec.org]

- 16. impactfactor.org [impactfactor.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Ultra-Violet Spectrophotometric Method for Estimation and Validation of Amlodipine in Bulk and Tablet Formulation - MedCrave online [medcraveonline.com]

- 20. biomedres.us [biomedres.us]

- 21. ijpsonline.com [ijpsonline.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR and Mass Spectrometry of Amlodipine Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Amlodipine Dimethyl Ester, a known impurity and significant process-related compound in the synthesis of the widely used antihypertensive drug, Amlodipine. As a critical component of quality control and regulatory compliance in pharmaceutical manufacturing, a thorough understanding of the spectral properties of such impurities is paramount. This document moves beyond a simple recitation of data, offering insights into the genesis of this impurity, the rationale behind analytical methodologies, and a detailed interpretation of its spectral features.

Introduction: The Significance of this compound

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] Its chemical structure, 3-ethyl-5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate, features a chiral center and distinct ester functionalities that are crucial to its therapeutic activity.

This compound, systematically named dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 140171-66-0), is recognized as Amlodipine EP Impurity F. It is a process-related impurity that can arise during the synthesis of Amlodipine, particularly through the Hantzsch pyridine synthesis.[2] The presence of this and other impurities must be rigorously monitored and controlled to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies such as the ICH.[3]

This guide will provide the analytical tools for the unambiguous identification and characterization of this compound, focusing on the powerful techniques of NMR and mass spectrometry.

Genesis of this compound: A Tale of Two Esters

The formation of this compound is intrinsically linked to the synthetic route employed for Amlodipine, most commonly the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde), a β-ketoester, and a nitrogen source (ammonia). In the synthesis of Amlodipine, a mixed ester approach is typically used, employing both methyl and ethyl acetoacetate derivatives to generate the desired 3-ethyl-5-methyl ester configuration.

However, if methyl acetoacetate is used as the sole β-ketoester, or if transesterification occurs under certain reaction conditions (e.g., presence of methanol as a solvent with acidic or basic catalysts), the formation of the symmetrical this compound can be favored. Understanding the reaction kinetics and thermodynamics of the Hantzsch synthesis is therefore crucial in minimizing the formation of this impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for its definitive identification.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent such as DMSO-d₆ would exhibit characteristic signals corresponding to its molecular structure. The following table provides a detailed prediction of the chemical shifts and their assignments, based on the known spectrum of Amlodipine and related dihydropyridine structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| NH (Dihydropyridine) | ~8.5 - 9.0 | s | 1H | Broad singlet, exchangeable with D₂O. |

| Aromatic-H (C₆H₄Cl) | ~7.0 - 7.4 | m | 4H | Complex multiplet due to ortho-substituted benzene ring. |

| C4-H (Dihydropyridine) | ~5.3 | s | 1H | Characteristic singlet for the proton at the chiral center. |

| O-CH₂-CH₂-N | ~4.5 - 4.7 | m | 2H | Methylene protons adjacent to the ether oxygen. |

| O-CH₂-CH₂-N | ~3.5 - 3.7 | m | 2H | Methylene protons adjacent to the nitrogen. |

| C3-COOCH₃ & C5-COOCH₃ | ~3.5 | s | 6H | Singlet for the two equivalent methyl ester protons. |

| C6-CH₃ | ~2.2 | s | 3H | Singlet for the methyl group at the C6 position. |

| NH₂ | ~2.8 - 3.2 | br s | 2H | Broad singlet for the primary amine protons, exchangeable with D₂O. |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester carbonyls) | ~167 | Two signals expected for the C3 and C5 ester carbonyls. |

| C2 & C6 (Dihydropyridine) | ~145 - 150 | Quaternary carbons of the dihydropyridine ring. |

| Aromatic-C (C₆H₄Cl) | ~125 - 148 | Multiple signals for the aromatic carbons. |

| C3 & C5 (Dihydropyridine) | ~103 | Quaternary carbons of the dihydropyridine ring. |

| O-CH₂-CH₂-N | ~68 | Methylene carbon adjacent to the ether oxygen. |

| O-CH₂-CH₂-N | ~40 | Methylene carbon adjacent to the nitrogen. |

| C4 (Dihydropyridine) | ~39 | Carbon of the chiral center. |

| COOCH₃ | ~51 | Methyl carbons of the ester groups. |

| C6-CH₃ | ~18 | Methyl carbon at the C6 position. |

2D NMR Techniques for Unambiguous Assignment

To confirm these assignments and establish the connectivity within the molecule, 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, confirming the O-CH₂-CH₂-N spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying the connectivity between quaternary carbons and protons, for example, linking the ester carbonyls to the methyl protons.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of a sample suspected to contain this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

-

Data Processing and Analysis: Process the acquired data using appropriate software. The chemical shifts should be referenced to the residual solvent peak.

Caption: General workflow for the NMR analysis of this compound.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Expected Mass Spectrum

For this compound (C₁₉H₂₃ClN₂O₅), the expected monoisotopic mass is approximately 394.1295 u. In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be observed at approximately m/z 395.1373. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be evident in the molecular ion cluster, with a peak at m/z 397.1344 corresponding to the ³⁷Cl isotope.

Fragmentation Pathway

The fragmentation of Amlodipine and its analogues in tandem mass spectrometry (MS/MS) is well-documented.[4][5] The fragmentation of this compound is expected to follow a similar pattern, with key fragmentation pathways including:

-

Loss of the aminoethoxy side chain: A primary fragmentation pathway would involve the cleavage of the C-O bond of the ether linkage, leading to the loss of the aminoethoxymethyl group.

-

Cleavage of the ester groups: Loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the dihydropyridine ring is also a probable fragmentation.

-

Dehydrogenation of the dihydropyridine ring: The dihydropyridine ring can undergo oxidation to form a more stable pyridine ring.

-

Cleavage of the chlorophenyl group: The bond between the dihydropyridine ring and the chlorophenyl group can also cleave.

Caption: A simplified representation of potential fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry Analysis

A typical protocol for the analysis of this compound by LC-MS is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) to separate the impurity from other components. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid or ammonium acetate is commonly employed.

-

Mass Spectrometric Detection:

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

-

Mass Analyzer: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

MS/MS Analysis: Perform tandem mass spectrometry on the precursor ion of this compound to obtain fragmentation data.

-

-

Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and its fragments. Compare the observed fragmentation pattern with theoretical pathways to confirm the structure.

Conclusion: A Synergistic Approach to Impurity Characterization

The definitive characterization of this compound relies on the synergistic use of NMR and mass spectrometry. While MS provides crucial information on molecular weight and fragmentation, NMR offers an unambiguous blueprint of the molecular structure. For drug development professionals and researchers, a comprehensive understanding of these analytical techniques is not merely an academic exercise but a fundamental requirement for ensuring the quality, safety, and efficacy of pharmaceutical products. The data and protocols presented in this guide provide a robust framework for the identification and characterization of this critical process-related impurity.

References

- 1. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. A qualitative study of amlodipine and its related compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Amlodipine Dimethyl Ester: Synthesis, Characterization, and Analytical Control

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina.[1] The synthesis and manufacturing of amlodipine besylate, the commercially available salt form, can lead to the formation of several process-related impurities. Regulatory bodies worldwide mandate the identification, characterization, and control of these impurities to ensure the safety and efficacy of the final drug product. One such critical impurity is Amlodipine Dimethyl Ester, designated as Amlodipine EP Impurity F.[2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, detailed spectroscopic characterization, and analytical methodologies for its control.

Chemical Identity and Physicochemical Properties

This compound is a close structural analog of amlodipine, differing by the presence of a methyl ester group at the 5-position of the dihydropyridine ring, whereas amlodipine possesses an ethyl ester at this position.

| Property | Value | Source |

| Chemical Name | 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3,5-dimethyl Ester | [3] |

| Synonyms | Amlodipine EP Impurity F, Amlodipine Related Compound F | [2] |

| CAS Number | 140171-66-0 | [3] |

| Molecular Formula | C₁₉H₂₃ClN₂O₅ | [3] |

| Molecular Weight | 394.85 g/mol | [3] |

Synthesis of this compound

The formation of this compound as an impurity is primarily associated with the Hantzsch pyridine synthesis, a common method for constructing the dihydropyridine ring of amlodipine.[1] The synthesis of amlodipine itself involves the condensation of 2-chlorobenzaldehyde, a β-ketoester with a protected aminoethoxy side chain, and an enamine. Transesterification or the use of methyl acetoacetate instead of ethyl acetoacetate in the presence of a methylating agent during the synthesis can lead to the formation of the dimethyl ester impurity.

A plausible synthetic route for this compound involves a one-pot condensation reaction analogous to the Hantzsch synthesis of amlodipine.

Caption: Plausible Hantzsch synthesis pathway for this compound.

Experimental Protocol: Illustrative Synthesis

The following is a generalized protocol based on the Hantzsch reaction for dihydropyridine synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorobenzaldehyde (1 equivalent) and methyl acetoacetate (2 equivalents) in a suitable solvent such as isopropanol.

-

Addition of Ammonia Source: Add a source of ammonia, such as ammonium hydroxide (excess), to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid and wash with a cold solvent. If not, concentrate the solvent under reduced pressure and purify the residue.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Multiplets in the range of 7.0-7.5 ppm corresponding to the protons of the 2-chlorophenyl group.

-

NH Proton: A broad singlet around 5.5-6.0 ppm, characteristic of the dihydropyridine ring nitrogen proton.

-

C4-H Proton: A singlet around 5.3-5.4 ppm.

-

-OCH₂- Protons: A multiplet corresponding to the methylene protons of the aminoethoxy side chain.

-

-CH₂-N Protons: A multiplet for the methylene protons adjacent to the amino group.

-

-OCH₃ Protons: Two distinct singlets for the two methyl ester groups, expected to be around 3.5-3.7 ppm.

-

C6-CH₃ Proton: A singlet for the methyl group at the 6-position of the dihydropyridine ring, typically around 2.3 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Resonances for the two ester carbonyl carbons in the range of 165-170 ppm.

-

Aromatic Carbons: Signals for the carbons of the 2-chlorophenyl ring between 125-150 ppm.

-

Dihydropyridine Ring Carbons: Peaks corresponding to the sp² and sp³ hybridized carbons of the dihydropyridine ring.

-

-OCH₃ Carbons: Resonances for the two methyl ester carbons around 50-55 ppm.

-

Side Chain Carbons: Signals for the methylene carbons of the aminoethoxy side chain.

-

C6-CH₃ Carbon: A peak for the methyl carbon at the 6-position.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The data can be extrapolated from the known IR spectrum of amlodipine.[6][7]

| Wavenumber (cm⁻¹) (Expected) | Functional Group | Vibrational Mode |

| 3300 - 3400 | N-H | Stretching |

| 3100 - 3200 | N-H (amine) | Stretching |

| 2850 - 3000 | C-H (aliphatic) | Stretching |

| ~1700 | C=O (ester) | Stretching |

| ~1650 | C=C (dihydropyridine) | Stretching |

| ~1200 | C-O (ester) | Stretching |

| ~750 | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

Expected Mass Spectral Data:

-

Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z 394.13) with a characteristic isotopic pattern for a chlorine-containing molecule.

-

Major Fragment Ions: The fragmentation pattern is likely to be similar to that of amlodipine, with key fragmentations involving the loss of the aminoethoxy side chain and cleavages within the dihydropyridine ring.[8][9]

Caption: A simplified representation of the expected mass fragmentation of this compound.

Analytical Methodologies

The control of this compound as an impurity in amlodipine drug substance and product is typically achieved using high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is generally employed for the separation and quantification of amlodipine and its related substances, including the dimethyl ester.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[10] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 237 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Accurately weigh and dissolve the amlodipine drug substance or a crushed tablet sample in the diluent to achieve a target concentration.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity using the peak area and the calibration curve generated from the standard solutions.

Conclusion

This compound is a significant process-related impurity in the synthesis of amlodipine. A thorough understanding of its chemical properties, formation pathways, and analytical control is essential for ensuring the quality, safety, and efficacy of amlodipine-containing pharmaceuticals. This technical guide provides a foundational resource for researchers and professionals in drug development and quality control, summarizing the key technical aspects of this critical impurity. The provided synthetic and analytical protocols, along with the expected spectroscopic data, serve as a valuable starting point for further investigation and method development.

References

- 1. Amlodipine Besylate(111470-99-6) 1H NMR spectrum [chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Green RP-HPLC method for impurity profile of amlodipine in tablets | Archives of Pharmacy [aseestant.ceon.rs]

The Dual Identity of Amlodipine Dimethyl Ester: A Process Impurity and Potential Degradation Product

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Amlodipine, a widely prescribed dihydropyridine calcium channel blocker, undergoes degradation through various pathways, impacting its stability and safety profile. Concurrently, the manufacturing process of amlodipine can introduce process-related impurities. This technical guide provides a comprehensive examination of Amlodipine Dimethyl Ester, a key compound that exists at the intersection of synthesis and degradation. While primarily recognized as a process-related impurity (Amlodipine EP Impurity F), this guide explores its potential, albeit less common, role as a degradation product formed through transesterification. We will delve into the mechanistic basis of its formation, its impact on drug quality, and the analytical methodologies crucial for its detection and quantification. This document serves as a critical resource for professionals in drug development and quality control, offering field-proven insights into the stability challenges of amlodipine.

Introduction: The Chemical Landscape of Amlodipine Stability

Amlodipine's therapeutic efficacy is intrinsically linked to its chemical structure, specifically the 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate configuration[1]. However, this complex architecture also presents vulnerabilities to various stress conditions, leading to the formation of degradation products. Forced degradation studies, mandated by the International Council for Harmonisation (ICH), are instrumental in elucidating these degradation pathways and ensuring the development of stable pharmaceutical formulations[2].

The degradation of amlodipine is primarily characterized by the aromatization of the dihydropyridine ring to its pyridine derivative, a pathway observed under acidic, oxidative, and photolytic stress[2]. Hydrolysis of the ester groups also contributes to its degradation profile, particularly under acidic and alkaline conditions[2][3]. Within this context, the role of this compound, a structural analogue of the active pharmaceutical ingredient (API), warrants a detailed investigation.

This compound: A Molecule with a Dual Origin

This compound, formally known as dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is most prominently recognized as Amlodipine EP Impurity F [4][5][6]. This designation underscores its primary origin as a process-related impurity arising from the synthesis of amlodipine.

Formation as a Process-Related Impurity

The Hantzsch pyridine synthesis, a cornerstone of amlodipine production, involves the condensation of a β-ketoester, an aldehyde, and an ammonia source[7]. The use of methanol as a solvent or reactant in the synthesis or purification stages can lead to the formation of this compound through transesterification of the ethyl ester group of amlodipine or its precursors. Patents related to amlodipine synthesis explicitly acknowledge the potential for transesterification, highlighting the importance of controlling reaction conditions to minimize the formation of such impurities.

Potential Formation as a Degradation Product via Transesterification

While less commonly documented as a degradation product, the formation of this compound from amlodipine under specific stress conditions is mechanistically plausible. Transesterification of the ethyl ester can occur in the presence of methanol under both acidic and alkaline conditions[3]. Although the primary degradation pathway for amlodipine involves the dihydropyridine ring, the presence of methanol in a formulation or during analytical sample preparation could potentially lead to the formation of the dimethyl ester as a minor degradant. It is crucial for formulation scientists to consider the potential for such interactions when selecting excipients and solvents.

Chemical Structures and Relationship

The structural difference between amlodipine and its dimethyl ester is subtle yet significant for its analytical characterization and potential pharmacological activity.

Caption: Relationship between Amlodipine and this compound.

Comparative Degradation Profile: Amlodipine vs. This compound

While extensive data exists for the forced degradation of amlodipine, specific comparative studies on this compound are limited in publicly available literature. However, based on the structural similarities, a comparable susceptibility to degradation at the dihydropyridine ring can be anticipated.

| Stress Condition | Amlodipine Degradation Pathway | Postulated this compound Behavior |

| Acid Hydrolysis | Aromatization of the dihydropyridine ring to the pyridine derivative (Impurity D). Hydrolysis of the ethyl ester group is also possible.[2] | Similar aromatization of the dihydropyridine ring is expected. The methyl ester groups are generally more resistant to acid hydrolysis than the ethyl ester. |

| Base Hydrolysis | Significant degradation, including hydrolysis of the ester groups and potential cleavage of the molecule.[2] | Likely to undergo hydrolysis of the methyl ester groups, though potentially at a different rate than the ethyl ester of amlodipine. |

| Oxidation (H₂O₂) | Aromatization of the dihydropyridine ring to the pyridine derivative (Impurity D).[2] | The dihydropyridine ring is expected to be the primary site of oxidation, leading to the corresponding pyridine derivative. |

| Photolysis | Aromatization of the dihydropyridine ring. | Similar photosensitivity is anticipated due to the presence of the dihydropyridine chromophore. |

| Thermal Degradation | Generally stable under dry heat conditions.[2] | Expected to exhibit similar thermal stability in the absence of reactive species. |

Analytical Methodologies for Detection and Quantification

The subtle structural difference between amlodipine and its dimethyl ester necessitates the use of high-resolution chromatographic techniques for their effective separation and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase HPLC and UPLC are the methods of choice for the analysis of amlodipine and its related substances. A well-developed stability-indicating method should be capable of resolving amlodipine from all potential degradation products and process-related impurities, including this compound.

Key Chromatographic Parameters for Separation:

-

Column: C18 columns are commonly employed. The choice of a specific column chemistry and dimensions will depend on the complexity of the sample matrix.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of all impurities.

-

Detection: UV detection at approximately 237 nm is suitable for the quantification of amlodipine and its related compounds.

Experimental Protocol: Stability-Indicating HPLC Method

The following protocol outlines a general approach for developing a stability-indicating HPLC method for amlodipine.

Objective: To develop and validate an HPLC method capable of separating amlodipine from its known impurities, including this compound, and degradation products generated under forced stress conditions.

Materials:

-

Amlodipine Besylate Reference Standard

-

This compound (Amlodipine EP Impurity F) Reference Standard

-

HPLC grade acetonitrile and methanol

-

Analytical grade phosphate buffer salts

-

Purified water

-

Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies

Instrumentation:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 70% B

-

20-25 min: 70% B

-

25-26 min: 70% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 237 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare individual stock solutions of amlodipine and this compound in a suitable diluent (e.g., mobile phase). Prepare a mixed standard solution containing both compounds at appropriate concentrations.

-

Forced Degradation Sample Preparation: Subject amlodipine to stress conditions (e.g., 0.1 M HCl at 60°C, 0.1 M NaOH at 60°C, 3% H₂O₂ at room temperature, photostability chamber). Neutralize the acid and base stressed samples before injection.

-

Analysis: Inject the standard solutions and stressed samples into the HPLC system.

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method should demonstrate baseline resolution between amlodipine and this compound, as well as other significant degradants.

Caption: Experimental workflow for amlodipine degradation studies.

Conclusion and Future Perspectives

This compound holds a dual identity in the pharmaceutical landscape of amlodipine. Primarily, it is a critical process-related impurity that must be monitored and controlled during drug substance manufacturing to ensure product quality and safety. Its potential formation as a degradation product through transesterification, while less prevalent, highlights the importance of careful formulation design and excipient compatibility studies.